molecular formula C9H12IN B2394570 2-Iodo-4-propylaniline CAS No. 1422022-29-4

2-Iodo-4-propylaniline

Cat. No.: B2394570
CAS No.: 1422022-29-4
M. Wt: 261.106
InChI Key: DTEWTHJIDLKRFR-UHFFFAOYSA-N
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Description

2-Iodo-4-propylaniline is an organic compound with the molecular formula C9H12IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the second position and a propyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-propylaniline can be achieved through several methods. One common approach involves the direct iodination of 4-propylaniline. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodo-4-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-propylaniline involves its interaction with various molecular targets. The iodine atom and the propyl group influence the compound’s reactivity and binding affinity to different receptors or enzymes. The pathways involved may include halogen bonding, hydrophobic interactions, and hydrogen bonding, depending on the specific application or reaction .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-4-propylaniline is unique due to the specific positioning of the iodine and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where precise reactivity and interactions are required .

Properties

IUPAC Name

2-iodo-4-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEWTHJIDLKRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422022-29-4
Record name 2-iodo-4-propylaniline
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